molecular formula C5H5BrN4O4 B2672717 methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-30-9

methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2672717
CAS No.: 70965-30-9
M. Wt: 265.023
InChI Key: HDJSFPHJDGOMEV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS: 1033202-02-6) is a triazole-derived ester featuring a bromine atom at position 5 and a nitro group at position 3 of the triazole ring. Its molecular formula is C₅H₆BrN₅O₄, with a molecular weight of 289.04 g/mol. The compound has been cataloged as a discontinued product by suppliers like CymitQuimica, with a purity of 95% . Its synthesis likely involves bromination and nitration steps on a triazole precursor, followed by esterification.

Properties

IUPAC Name

methyl 2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O4/c1-14-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJSFPHJDGOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution: Various substituted triazole derivatives.

    Reduction: Amino-triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate exhibits promising anticancer properties. Compounds in the triazole family have been shown to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells. For instance, derivatives of triazoles have been evaluated for their ability to disrupt microtubule dynamics, a critical target in cancer therapy.

Mechanism of Action

The mechanism of action often involves interaction with tubulin and other cellular targets. For example, research indicates that compounds similar to this compound can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Agrochemicals

Fungicidal Properties

Triazole derivatives are widely recognized for their fungicidal activity. This compound has been explored for its potential as a fungicide due to its ability to inhibit fungal growth by disrupting ergosterol synthesis. This mechanism is crucial for developing new agrochemical products that target resistant fungal strains.

Case Study: Field Trials

Field trials have demonstrated the efficacy of triazole-based fungicides in controlling diseases in crops such as wheat and barley. The application of this compound has shown significant reductions in fungal infections compared to untreated controls .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve the material's resistance to degradation and increase its functionality.

Synthesis of Functionalized Materials

The compound can be used in the synthesis of functionalized materials through various chemical reactions such as substitution and reduction. This versatility allows for the development of materials with specific properties tailored for applications in coatings, adhesives, and composites .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer activity through tubulin inhibitionSignificant apoptosis induction in cancer cell lines; potential for dual-targeting therapy
AgrochemicalsFungicidal properties against resistant fungal strainsEffective control of wheat and barley diseases in field trials
Materials ScienceSynthesis of polymers with improved propertiesEnhanced mechanical strength and thermal stability through functionalization

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate with structurally related triazole acetates:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Key Properties
This compound 5-Bromo, 3-Nitro C₅H₆BrN₅O₄ 289.04 1033202-02-6 Discontinued, high reactivity due to Br/NO₂
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate None C₅H₇N₃O₂ 141.13 106535-16-4 Common intermediate; used in antifungal/antimicrobial studies
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate 3-Nitro C₅H₆N₄O₄ 186.12 70965-23-0 Nitro group enhances electrophilicity; used in heterocyclic synthesis
Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate 5-Amino, Ethyl ester C₆H₉N₄O₂ 170.17 1340060-06-1 Amino group enables further functionalization
Tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate 3,5-Dibromo, tert-butyl ester C₉H₁₃Br₂N₃O₂ 341.00 1240569-94-1 Increased lipophilicity due to tert-butyl group

Biological Activity

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₅H₃BrN₄O₃
  • Molecular Weight : 222.985 g/mol
  • CAS Number : 74205-85-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed in therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in microbial cell wall synthesis and metabolism. The presence of the triazole ring is crucial for its interaction with target proteins.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the triazole moiety can significantly influence the biological activity of related compounds. For instance, substituents on the nitrogen atoms or variations in the ester group can enhance potency against specific pathogens.

Figure 1: Structure-Aactivity Relationship Analysis
SAR Analysis

Case Study 1: Antitubercular Activity

In a study published in Nature, researchers synthesized a series of triazole derivatives, including this compound. The compound demonstrated promising antitubercular activity with an MIC value of 6.25 µg/mL against Mycobacterium tuberculosis .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of the compound on mammalian cell lines using an MTT assay. Results indicated that concentrations up to 50 µg/mL were well-tolerated by mouse fibroblast cells with minimal cytotoxic effects observed .

Q & A

Q. What are the common synthetic routes for methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate?

The synthesis typically involves alkylation of a substituted 1,2,4-triazole precursor with methyl bromoacetate. For example, the triazole core can be functionalized via nucleophilic substitution:

  • Step 1 : React 5-bromo-3-nitro-1H-1,2,4-triazole with a base (e.g., sodium hydride or sodium ethoxide) to deprotonate the triazole N-H group.
  • Step 2 : Introduce methyl bromoacetate under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the acetamide linkage.
  • Optimization : Adjust reaction time and temperature to minimize byproducts like over-alkylation or ester hydrolysis. Similar methodologies are reported for analogous triazole derivatives .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., distinguishing nitro and bromo groups via chemical shifts and splitting patterns).
  • IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1700–1750 cm1^{-1}, nitro group at ~1500–1370 cm1^{-1}).
  • Elemental Analysis : Validate purity and molecular formula.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of nitro and bromo groups), though no direct data exists for this compound .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity and stability?

  • Electrophilic Reactivity : The nitro group is electron-withdrawing, reducing electron density at the triazole ring and directing further electrophilic substitutions.
  • Nucleophilic Substitution : The bromo group can undergo displacement reactions (e.g., Suzuki coupling) if positioned para/ortho to the triazole’s reactive sites.
  • Stability : Nitro groups may induce thermal instability, requiring storage at low temperatures. Comparative studies with non-brominated/non-nitrated analogs highlight these effects .

Q. What challenges arise in achieving regioselective nitration and bromination of the triazole ring?

  • Nitration : Requires controlled conditions (e.g., mixed HNO3_3/H2 _2SO4_4) to avoid over-nitration. The 3-position is typically favored due to steric and electronic factors.
  • Bromination : Electrophilic bromination (e.g., NBS or Br2_2) at the 5-position competes with ring-opening side reactions. Microwave-assisted synthesis may improve selectivity .

Q. What mechanistic insights explain the compound’s potential antifungal activity?

Triazole derivatives inhibit fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51). The nitro group enhances electrophilicity, improving target affinity, while the bromo substituent may modulate lipophilicity and membrane penetration. Computational docking studies (similar to those in ) can predict binding modes .

Q. How can competing byproducts during synthesis be minimized?

  • Byproduct Formation : Over-alkylation or ester hydrolysis can occur under prolonged reaction times.
  • Mitigation Strategies : Use stoichiometric control (e.g., 1:1 molar ratio of triazole to methyl bromoacetate) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

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